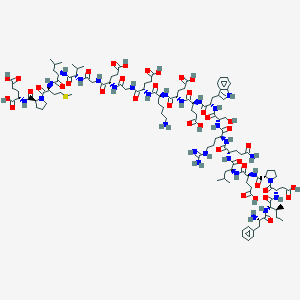

7-Oxo-cyclopentyl-prostaglandin I2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

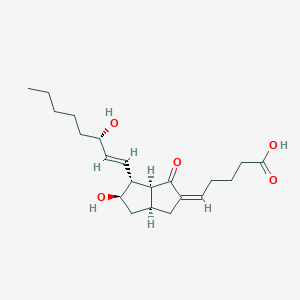

7-Oxo-cyclopentyl-prostaglandin I2 (7-KC-PGI2) is a synthetic analog of prostaglandin I2 (PGI2), which is a potent vasodilator and antiplatelet agent. 7-KC-PGI2 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, renal, and pulmonary diseases.

Wirkmechanismus

7-Oxo-cyclopentyl-prostaglandin I2 exerts its effects through the activation of the PGI2 receptor (IP receptor), which is a G protein-coupled receptor that is expressed on various cell types, including vascular smooth muscle cells, platelets, and endothelial cells. Activation of the IP receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways, resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

Biochemische Und Physiologische Effekte

7-Oxo-cyclopentyl-prostaglandin I2 has been shown to have potent vasodilatory effects, resulting in increased blood flow and decreased vascular resistance. It also inhibits platelet aggregation and thrombus formation, which can help prevent the development of cardiovascular diseases such as atherosclerosis and thrombosis. Additionally, 7-Oxo-cyclopentyl-prostaglandin I2 has anti-inflammatory effects, which can help reduce tissue damage and inflammation in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7-Oxo-cyclopentyl-prostaglandin I2 in lab experiments is its potency and selectivity for the IP receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, one limitation of using 7-Oxo-cyclopentyl-prostaglandin I2 is its relatively short half-life, which can make it difficult to maintain stable and consistent levels of the compound in vitro and in vivo.

Zukünftige Richtungen

Future research directions for 7-Oxo-cyclopentyl-prostaglandin I2 include further studies on its potential therapeutic applications in various diseases, as well as the development of more stable and effective analogs of the compound. Additionally, studies on the mechanisms underlying the anti-inflammatory effects of 7-Oxo-cyclopentyl-prostaglandin I2 could help identify new targets for the treatment of inflammatory diseases.

Synthesemethoden

The synthesis of 7-Oxo-cyclopentyl-prostaglandin I2 involves the reaction of 7-oxo-cyclopentyl-heptanoic acid with prostaglandin I2 in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 7-Oxo-cyclopentyl-prostaglandin I2.

Wissenschaftliche Forschungsanwendungen

7-Oxo-cyclopentyl-prostaglandin I2 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been studied for its potential applications in renal diseases such as acute kidney injury and chronic kidney disease, as well as in pulmonary diseases such as pulmonary hypertension and acute respiratory distress syndrome.

Eigenschaften

CAS-Nummer |

111319-88-1 |

|---|---|

Produktname |

7-Oxo-cyclopentyl-prostaglandin I2 |

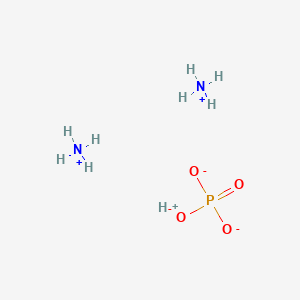

Molekularformel |

C21H32O5 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1 |

InChI-Schlüssel |

QHGZTURVOFUWQH-VVUGLOJASA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O |

SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |

Synonyme |

7-oxo-cyclopentyl-prostaglandin I2 7-oxocyclopentyl-PGI2 CH 5084 CH-5084 Chinoin 5084 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)